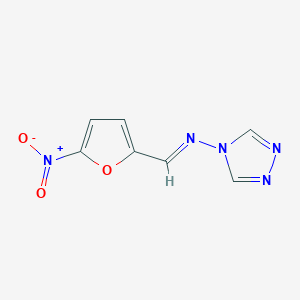![molecular formula C13H19NO2S B225919 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine](/img/structure/B225919.png)
1-[(3,4-Dimethylphenyl)sulfonyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-Dimethylphenyl)sulfonyl]piperidine, also known as TAPS, is a chemical compound that has been widely used in scientific research for its unique properties. TAPS is a sulfonamide-based buffer that is commonly used in biochemistry and molecular biology experiments. In
Wirkmechanismus
1-[(3,4-Dimethylphenyl)sulfonyl]piperidine acts as a pH buffer by accepting or donating protons in response to changes in pH. Its sulfonamide group is responsible for this buffering action, as it can exist in both protonated and deprotonated forms. This compound is also able to chelate metal ions, which can be useful in experiments involving metalloproteins.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on biochemical and physiological processes, making it a useful tool in scientific research. It has been shown to have no significant effect on enzyme activity, protein stability, or cell viability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine is its ability to buffer at a pH close to physiological pH, making it useful in experiments involving biological samples. This compound is also stable over a wide range of temperatures, making it useful in experiments that require high or low temperatures. However, this compound has a relatively low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine. One area of interest is the development of new this compound derivatives with improved solubility and buffering capacity. Another potential area of research is the use of this compound in the study of membrane proteins, as it has been shown to stabilize these proteins in their native state. Finally, this compound may have potential applications in drug delivery, as its ability to chelate metal ions could be useful in targeting specific cells or tissues.
Synthesemethoden
1-[(3,4-Dimethylphenyl)sulfonyl]piperidine can be synthesized by reacting 3,4-dimethylbenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction produces this compound as a white crystalline solid with a melting point of 107-109°C.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-Dimethylphenyl)sulfonyl]piperidine is commonly used as a buffer in biochemical and molecular biology experiments. It is particularly useful in experiments involving proteins that are sensitive to changes in pH, as this compound has a pKa value of 8.46, which is close to physiological pH. This compound is also commonly used in the study of membrane proteins, as it has been shown to stabilize these proteins in their native state.
Eigenschaften
Molekularformel |
C13H19NO2S |
|---|---|
Molekulargewicht |
253.36 g/mol |
IUPAC-Name |
1-(3,4-dimethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H19NO2S/c1-11-6-7-13(10-12(11)2)17(15,16)14-8-4-3-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
BDVHWIVVQILMCT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




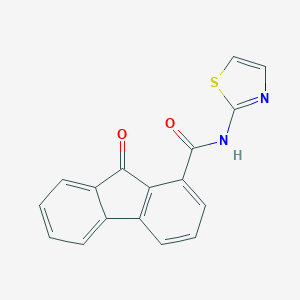

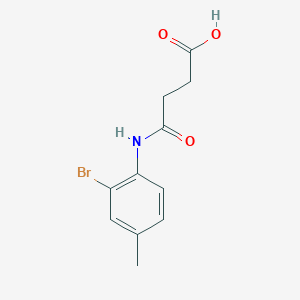
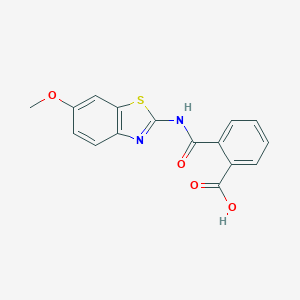
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B225868.png)

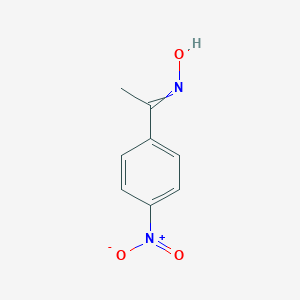
![6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B225875.png)
